

QuEChERS extraction for Fensulfothion analysis.

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Compound of Interest

Compound Name: *Fensulfothion Oxon Sulfone-d10*

Cat. No.: *B1157661*

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Application Note: High-Performance Extraction and Analysis of Fensulfothion and Metabolites using Buffered QuEChERS and LC-MS/MS

Executive Summary

Fensulfothion is an organophosphate nematicide and insecticide characterized by its susceptibility to oxidative degradation. In biological and environmental matrices, it rapidly metabolizes into toxicologically significant derivatives: Fensulfothion-sulfone, Fensulfothion-oxon, and Fensulfothion-oxon-sulfone.

Accurate quantitation is complicated by two primary factors:

- **Oxidative Instability:** The parent compound can degrade during extraction if pH and temperature are not controlled.
- **Isobaric Interference:** The parent compound (Fensulfothion) and the metabolite (Fensulfothion-oxon-sulfone) share a nominal mass (MW ~308 Da) and precursor ion (m/z). Without rigorous chromatographic separation, false positives or quantitative errors are inevitable.

This protocol details a Buffered QuEChERS (AOAC 2007.01) workflow optimized to stabilize these residues, coupled with a C18 LC-MS/MS method designed to chromatographically resolve the isobaric pair.

Chemical Context & Metabolism[1][2][3]

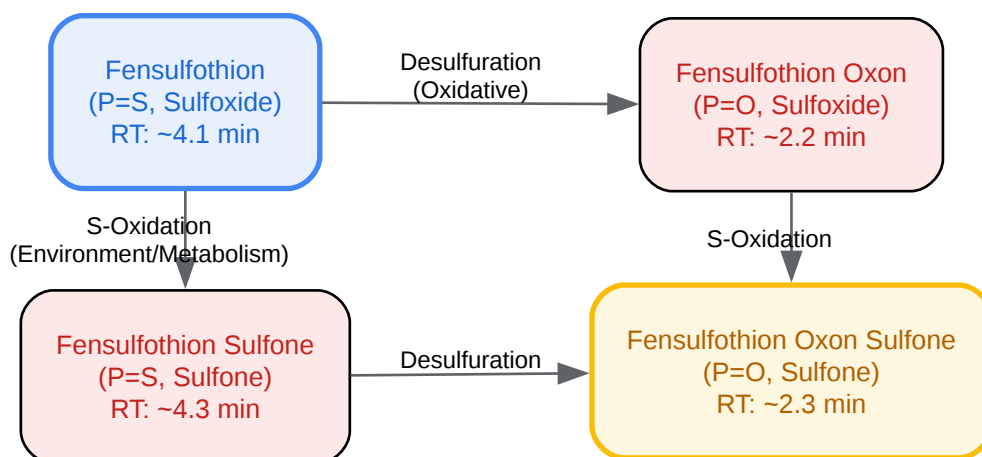
Understanding the physicochemical properties of Fensulfothion is prerequisite to successful extraction. The compound is moderately lipophilic (

) but its oxidized metabolites become increasingly polar.

Compound	Structure Note	MW (g/mol)	Precursor ()	LogP	Stability Concern
Fensulfothion	P=S, S=O[1] [2] (Sulfoxide)	308.35	309.0	2.23	Oxidizes to Sulfone/Oxon
Fensulfothion Sulfone	P=S, O=S=O (Sulfone)	324.35	325.0	~1.9	Stable
Fensulfothion Oxon	P=O, S=O (Sulfoxide)	292.29	293.1	~1.5	Hydrolysis sensitive
Fensulfothion Oxon Sulfone	P=O, O=S=O (Sulfone)	308.29	309.1	~1.2	Isobaric with Parent

Metabolic & Degradation Pathway

The following diagram illustrates the oxidative pathways that must be controlled during analysis.



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Caption: Oxidative degradation pathways of Fensulfothion. Note the isobaric relationship between the Parent and Oxon Sulfone, requiring chromatographic separation.

Reagents & Materials

- Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Acetic Acid (v/v). Note: Acidification is critical to inhibit non-enzymatic hydrolysis of the oxon metabolites.
- QuEChERS Salts (AOAC 2007.01): 6 g MgSO₄ (anhydrous) + 1.5 g Sodium Acetate (NaOAc).
- Internal Standard (ISTD): Triphenylphosphate (TPP) or Fensulfothion-d10 (if available).
- Clean-up Sorbents (dSPE):
 - General Fruits/Veg: 150 mg MgSO₄ + 50 mg PSA.
 - High Fat (Avocado, Nuts): 150 mg MgSO₄ + 50 mg PSA + 50 mg C18.
 - High Pigment (Spinach, Tea): 150 mg MgSO₄ + 50 mg PSA + 50 mg GCB (Graphitized Carbon Black).

Experimental Protocol

Step 1: Sample Preparation

Objective: Homogenize sample while minimizing heat generation which can degrade sulfoxides.

- Comminute the sample using a cryomill (with dry ice) or high-speed blender to a fine paste.
- Weigh 15.0 ± 0.1 g of homogenized sample into a 50 mL FEP (fluoropolymer) centrifuge tube.
 - Why FEP? Organophosphates can sometimes stick to glass surfaces; FEP minimizes adsorption.

Step 2: Extraction (Buffered AOAC 2007.01)

Objective: Extract analytes while buffering pH to ~5.0 to protect base-sensitive oxons.

- Add 15 mL of 1% Acetic Acid in Acetonitrile.
- Add Internal Standard (e.g., 50 μ L of 10 μ g/mL TPP).
- Shake vigorously by hand for 1 minute to disperse solvent.
- Add QuEChERS Salt Packet (6 g $MgSO_4$, 1.5 g NaOAc).
 - Crucial: Add salts after the solvent to prevent the formation of $MgSO_4$ crystal conglomerates (exothermic reaction) which can trap analytes.
- Shake immediately and vigorously for 1 minute (or use a Geno/Grinder at 1000 rpm).
- Centrifuge at 4,000 rcf for 5 minutes.

Step 3: Dispersive SPE (Clean-up)

Objective: Remove matrix interferences (lipids, sugars) without losing polar metabolites.

- Transfer 1 mL of the supernatant (top acetonitrile layer) to a 2 mL dSPE tube containing the appropriate sorbent mix (see Section 3).
- Vortex for 30 seconds.

- Centrifuge at 10,000 rcf for 2 minutes.
- Transfer 0.5 mL of the cleaned extract to an autosampler vial.
- Dilution: Dilute 1:1 with 10 mM Ammonium Formate in Water (mobile phase A) prior to injection.
 - Why? Injecting 100% acetonitrile into a reversed-phase column causes "solvent effect" (peak fronting) for early eluting polar metabolites like Fensulfotion Oxon. Matching the solvent strength to the initial gradient conditions sharpens the peaks.

LC-MS/MS Methodology

The separation of the isobaric pair (Parent vs. Oxon Sulfone) is the critical quality attribute of this method.

Instrument: Triple Quadrupole MS coupled with UHPLC.[3] Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 μ m) or equivalent. Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water. Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol. Flow Rate: 0.3 mL/min. Injection Vol: 2-5 μ L.

Gradient Profile:

Time (min)	% B	Event
0.00	10	Initial hold for polar retention
1.00	10	Begin ramp
8.00	95	Elute lipophilic parent
10.00	95	Wash
10.10	10	Re-equilibrate

| 13.00 | 10 | End |

MRM Acquisition Table

Note: Retention times (RT) are approximate and must be established experimentally.

Analyte	RT (min)	Precursor (m/z)	Quantifier (m/z)	CE (eV)	Qualifier (m/z)	CE (eV)
Fensulfothion Oxon	2.23	293.1	94.0	52	140.0	44
Fensulfothion Oxon Sulfone	2.32	309.1	253.0	16	175.0	28
Fensulfothion (Parent)	4.07	309.0	157.0	28	173.0	24
Fensulfothion Sulfone	4.27	325.0	268.9	12	191.0	24

- Critical Separation: Note the RT difference between Oxon Sulfone (2.32 min) and Parent (4.07 min).[4] The Parent elutes significantly later due to the lipophilic P=S bond compared to the P=O bond of the metabolite.

Validation & Troubleshooting

The Isobaric Trap

If your chromatography degrades (e.g., column aging), the Fensulfothion Oxon Sulfone peak may drift. Since it shares the 309 precursor with the Parent, relying solely on mass filtration is insufficient.

- Validation Check: Inject a mixed standard. Ensure baseline resolution () between the 2.3 min and 4.1 min regions.
- Cross-Talk: The Quantifier ions are different (253 vs 157). If you see a peak in the 309->157 channel at 2.3 minutes, it indicates the Oxon Sulfone is fragmenting similarly to the parent, or (more likely) source fragmentation is converting parent to metabolite.

Matrix Effects

Organophosphates are prone to signal enhancement in GC-MS but typically suffer suppression in LC-MS ESI(+).

- Solution: Use matrix-matched calibration curves. Prepare blanks of the specific commodity (e.g., strawberry), extract via QuEChERS, and spike standards into the final extract.

Recovery Data (Expected)

Using this AOAC 2007.01 protocol, typical recoveries at 10 ppb spiking level:

- Fensulfothion: 90-105% (RSD < 5%)[4]
- Fensulfothion Sulfone: 85-100% (RSD < 8%)
- Fensulfothion Oxon: 70-90% (RSD < 12%) Lower due to polarity/stability

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